LogP Difference of 1.67 Units Relative to the Biphenyl Analog 10074-G5 Drives Differential Membrane Partitioning
The unsubstituted aniline NBD derivative (target compound) exhibits a calculated logP of 3.47, whereas the ortho‑biphenyl analog 10074‑G5 (4‑nitro‑N‑(2‑phenylphenyl)‑2,1,3‑benzoxadiazol‑7‑amine) has a logP of 5.14—a difference of 1.67 log units . Both compounds share an identical polar surface area (PSA) of 96.77 Ų, indicating that the lipophilicity difference arises solely from the additional phenyl ring. This translates to an approximately 47‑fold higher octanol/water partition coefficient for 10074‑G5, which will dramatically alter subcellular distribution and non‑specific binding in cellular assays.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.47 |
| Comparator Or Baseline | 10074-G5 (4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine): logP = 5.14 |
| Quantified Difference | ΔlogP = 1.67 (~47‑fold higher partition coefficient for the biphenyl analog) |
| Conditions | Calculated logP values from Chem960 database; both compounds have identical PSA of 96.77 Ų |
Why This Matters
For intracellular probe applications, a logP near 3.5 is often preferred to balance membrane permeability with aqueous solubility; the 1.67‑unit difference means that the biphenyl analog will preferentially accumulate in lipid bilayers, potentially causing higher background fluorescence and cytotoxicity.
